Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-hydroxyphenyl)azo)-, dilithium disodium salt

Description

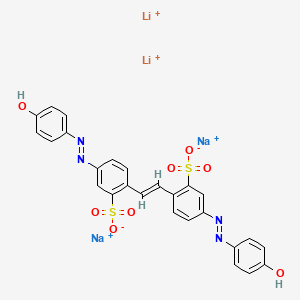

This compound is a stilbene-based disulfonic acid derivative featuring two azo-linked 4-hydroxyphenyl groups at the 5-position of each benzene ring. The molecule is stabilized by dilithium and disodium counterions, which enhance its solubility in polar solvents. Structurally, the conjugated system of the stilbene backbone (ethenediyl bridge) and azo groups (-N=N-) contributes to its strong light-absorbing properties, making it suitable for applications in dyes or optical materials. The hydroxyl groups on the phenyl rings provide sites for further functionalization or coordination with metal ions .

Properties

CAS No. |

66104-72-1 |

|---|---|

Molecular Formula |

C26H18Li2N4Na2O8S2+2 |

Molecular Weight |

638.5 g/mol |

IUPAC Name |

dilithium;disodium;5-[(4-hydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-hydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate |

InChI |

InChI=1S/C26H20N4O8S2.2Li.2Na/c31-23-11-7-19(8-12-23)27-29-21-5-3-17(25(15-21)39(33,34)35)1-2-18-4-6-22(16-26(18)40(36,37)38)30-28-20-9-13-24(32)14-10-20;;;;/h1-16,31-32H,(H,33,34,35)(H,36,37,38);;;;/q;4*+1/p-2/b2-1+,29-27?,30-28?;;;; |

InChI Key |

LSNJRGPCWTWQNH-FJACBPOMSA-L |

Isomeric SMILES |

[Li+].[Li+].C1=CC(=CC=C1N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |

Canonical SMILES |

[Li+].[Li+].C1=CC(=CC=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-hydroxyphenyl)azo)-, dilithium disodium salt typically involves the diazotization of 4-aminophenol followed by coupling with 2,2’-(1,2-ethenediyl)bis(5-aminobenzenesulfonic acid). The reaction is carried out under acidic conditions, often using hydrochloric acid, and requires careful control of temperature and pH to ensure the formation of the desired azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The process involves the use of large quantities of raw materials and reagents, with stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-hydroxyphenyl)azo)-, dilithium disodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

Substitution: The sulfonic acid groups can participate in substitution reactions, often with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted benzenesulfonic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-hydroxyphenyl)azo)-, dilithium disodium salt has a wide range of applications in scientific research:

Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

Biology: Employed in staining techniques to visualize cellular components under a microscope.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets and pathways involved include:

Interaction with Nucleophiles: The azo groups can react with nucleophiles, leading to the formation of new compounds.

Complex Formation: The sulfonic acid groups can form stable complexes with metal ions, which can be utilized in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Azo and Sulfonic Acid Groups

- 4,4'-Bis[(4-hydroxy-3-methylphenyl)azo]stilbene-2,2'-disulphonic acid (CAS 79015-29-5) Structural Difference: Contains a methyl group at the 3-position of the hydroxyphenyl ring, unlike the unsubstituted hydroxyphenyl groups in the target compound. Regulatory data classify this analogue as fully listed in EINECS and EC inventories, indicating established industrial use . Application: Primarily used in textile dyes due to its stability under acidic conditions.

- 4,4'-Diaminostilbene-2,2'-disulfonic acid (CAS 81-11-8) Structural Difference: Replaces azo groups with amino (-NH₂) groups. Impact: The absence of azo linkages reduces conjugation, leading to weaker UV-Vis absorption. This compound serves as a precursor for synthesizing azo dyes rather than a functional dye itself . Application: Key intermediate in the production of fluorescent whitening agents.

Derivatives with Triazine Substituents

- Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt (CAS: Not provided) Structural Difference: Incorporates triazine rings with bis(2-hydroxyethyl)amino and sulfophenylamino substituents. Impact: The triazine groups introduce additional hydrogen-bonding sites, enhancing affinity for cellulose fibers in dyeing processes. The tetrasodium salt form improves solubility but may reduce thermal stability compared to dilithium disodium salts . Application: High-performance reactive dye for cotton.

- Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxypropyl)amino]-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, disodium salt (CAS 198716-46-0) Structural Difference: Hydroxypropyl groups replace hydroxyethyl groups on the triazine ring. Impact: Increased hydrophobicity alters solubility and dye uptake kinetics.

Halogenated and Polymeric Derivatives

- Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-iodo-, disodium salt, polymer (CAS 658702-39-7) Structural Difference: Iodo substituents at the 5-position of the benzene rings; polymerized with a borolane-containing monomer. Polymerization extends its molecular weight, reducing solubility but improving mechanical stability . Application: Investigated for use in conductive polymers or iodine-mediated coupling reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.